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Compound of Interest

Compound Name: Methyl 4-chloro-3-formylbenzoate

Cat. No.: B1372942

An In-depth Technical Guide to the Spectral Analysis of Methyl 4-chloro-3-formylbenzoate

Introduction: The Molecular Blueprint

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural
elucidation of novel compounds is a cornerstone of innovation and safety. Methyl 4-chloro-3-
formylbenzoate (CAS: 1044920-98-0, Molecular Formula: CoH7CIOs, Molecular Weight:
198.60 g/mol ) is a substituted benzaldehyde derivative with significant potential as a building
block in the synthesis of more complex molecules.[1][2][3] Its trifunctional nature, featuring an
aldehyde, a chloro group, and a methyl ester on a benzene ring, presents a unique
spectroscopic challenge and a wealth of structural information.

This guide provides a comprehensive analysis of the spectral data for methyl 4-chloro-3-
formylbenzoate, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of
each technique, present detailed protocols for data acquisition, and offer an expert
interpretation of the spectral features. The objective is to provide researchers, scientists, and
drug development professionals with a self-validating framework for confirming the structure
and purity of this important chemical intermediate.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy - Mapping the Proton and Carbon
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Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of
organic molecules in solution.[4] By probing the magnetic properties of atomic nuclei, primarily
1H and 13C, we can map the connectivity and chemical environment of each atom.

'H NMR Spectroscopy: A Proton's Perspective

The *H NMR spectrum reveals the number of distinct proton environments, their relative
numbers (integration), and their proximity to neighboring protons (splitting patterns or
multiplicity).[5] For methyl 4-chloro-3-formylbenzoate, the aromatic protons are particularly
informative due to the influence of three different substituents.

The substituents on the benzene ring—a chloro group, an aldehyde (formyl) group, and a
methyl ester group—exert distinct electronic effects that influence the chemical shifts of the
aromatic protons. Both the formyl and methyl ester groups are electron-withdrawing, which
deshields nearby protons, shifting their signals downfield (to a higher ppm value).[4][6] The
chloro group is also electron-withdrawing via induction but can donate electron density through
resonance.

o Aldehyde Proton (-CHO): Expected to be the most downfield signal, typically appearing
between 9.5-10.5 ppm, as a singlet.[5] This significant deshielding is characteristic of protons
attached to a carbonyl carbon.

» Aromatic Protons (Ar-H): The three protons on the benzene ring are in unique chemical
environments. We anticipate their signals to appear in the aromatic region of 7.0-8.5 ppm.[7]

[8]

o H-2 (ortho to -CHO and meta to -COOCHS3): This proton is strongly deshielded by the
adjacent aldehyde and will likely be the most downfield of the aromatic protons. Expected
as a doublet.

o H-5 (ortho to -Cl and meta to -CHO): This proton is deshielded by the chloro group and will
appear as a doublet.

o H-6 (ortho to -COOCHSs and meta to -ClI): This proton will be influenced by both the ester
and the chloro group, appearing as a doublet of doublets.
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» Methyl Ester Protons (-OCHs): These three protons will appear as a sharp singlet, typically in
the range of 3.8-4.0 ppm, deshielded by the adjacent ester oxygen.[9]

Predicted Chemical

Proton Assignment _ Predicted Multiplicity  Integration
Shift (ppm)
Aldehyde (-CHO) 10.1-10.4 Singlet (s) 1H
Aromatic (H-2) 8.2-84 Doublet (d) 1H
) Doublet of Doublets
Aromatic (H-6) 8.0-8.2 1H
(dd)
Aromatic (H-5) 76-7.8 Doublet (d) 1H
Methyl Ester (-OCHs) 39-4.1 Singlet (s) 3H

o Sample Preparation: Dissolve 5-10 mg of methyl 4-chloro-3-formylbenzoate in ~0.7 mL of
a deuterated solvent (e.g., CDClIs). Add a small amount of tetramethylsilane (TMS) as an
internal standard (0O ppm).

o Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on
the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[4]

o Data Acquisition: Set appropriate parameters, including a 30°-45° pulse angle, an acquisition
time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Acquire 8-16 scans for a good
signal-to-noise ratio.[4]

o Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the
spectrum. Phase the spectrum and integrate the signals.[4]

13C NMR Spectroscopy: The Carbon Backbone

13C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering
direct insight into the carbon framework. Aromatic carbons typically resonate between 120-150
ppm, while carbonyl carbons appear further downfield.[8][10]

We expect to see nine distinct signals in the proton-decoupled 3C NMR spectrum,
corresponding to the nine carbon atoms in methyl 4-chloro-3-formylbenzoate.
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e Carbonyl Carbons (C=0): The aldehyde and ester carbonyl carbons will be the most
downfield signals. The aldehyde carbonyl is typically found around 190 ppm, while the ester
carbonyl appears around 165 ppm.

o Aromatic Carbons (Ar-C): Six signals are expected in the 120-145 ppm range. The carbons
directly attached to the electron-withdrawing substituents (C-1, C-3, C-4) will be shifted
further downfield compared to the others.

o Methyl Ester Carbon (-OCH?s): The methyl carbon of the ester group will appear upfield,
typically around 52-55 ppm.

Carbon Assignment Predicted Chemical Shift (ppm)
Aldehyde (C=0) 188 - 192

Ester (C=0) 164 - 166

Aromatic (C-4, attached to -Cl) 138 - 142

Aromatic (C-3, attached to -CHO) 135-138

Aromatic (C-1, attached to -COOCHs3) 132 - 135

Aromatic (C-2, C-5, C-6) 125 - 132

Methyl Ester (-OCHs) 52 -55

Part 2: Infrared (IR) Spectroscopy - Probing
Functional Groups

Infrared spectroscopy is a rapid and effective technique for identifying the functional groups
present in a molecule. It works by measuring the absorption of infrared radiation, which excites
molecular vibrations (stretching, bending).[7] All carbonyl compounds absorb strongly in the
1665-1760 cm~1 region due to the C=0 stretching vibration.[11]

Predicted IR Spectrum Analysis

The IR spectrum of methyl 4-chloro-3-formylbenzoate will be dominated by strong
absorptions from its two carbonyl groups.
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e C=0 Stretching: Two distinct, strong peaks are expected. The aldehyde C=0 stretch typically
appears around 1705 cm~* for aromatic aldehydes.[12] The ester C=0 stretch is expected at
a higher frequency, around 1720-1740 cm™1,

o C-H Stretching: Aromatic C-H stretching vibrations are seen just above 3000 cm~1.[8] The
aldehyde C-H bond shows two characteristic, weaker bands around 2850 cm~* and 2750
cm~1[12] The methyl group C-H stretch will appear just below 3000 cm~1,

e C-O Stretching: The ester C-O bonds will produce strong bands in the 1100-1300 cm~1
region.

e Aromatic C=C Stretching: Medium to weak intensity bands will appear in the 1400-1600
cm~1region.[7]

e C-CI Stretching: A band in the 700-800 cm~1 region can be attributed to the C-CI bond.

Predicted Absorption Range

Vibrational Mode Intensity
(cm~)

Aromatic C-H Stretch 3030 - 3100 Medium-Weak

Aliphatic C-H Stretch (-OCHs3) 2950 - 2990 Medium-Weak

Aldehyde C-H Stretch ~2850 and ~2750 Weak

Ester C=0 Stretch 1720 - 1740 Strong

Aldehyde C=0 Stretch 1700 - 1710 Strong

Aromatic C=C Stretch 1400 - 1600 Medium

Ester C-O Stretch 1100 - 1300 Strong

C-ClI Stretch 700 - 800 Medium

» Sample Preparation: A small amount of the solid sample can be analyzed directly using an
Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by
grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a
transparent disk.
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o Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the spectrometer's sample

compartment.

e Analysis: Collect a background spectrum of the empty accessory. Then, collect the sample
spectrum over the mid-IR range (typically 4000—650 cm~1).[13] The instrument software will
automatically ratio the sample spectrum to the background to produce the final absorbance
or transmittance spectrum.

Part 3: Mass Spectrometry (MS) - Determining
Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
(m/z) of ionized molecules.[14][15] It provides the exact molecular weight and crucial structural
information from the fragmentation pattern of the molecule.

Predicted Mass Spectrum and Fragmentation Pattern

In Electron lonization (EI) mass spectrometry, the molecule is bombarded with high-energy
electrons, forming a molecular ion (M*") which can then break apart into smaller, charged
fragments.

e Molecular lon (M*'): The molecular weight is 198.6 g/mol . Due to the presence of chlorine,
we expect to see two molecular ion peaks: one for the 3°Cl isotope (M*" at m/z 198) and one
for the 37Cl isotope (M+2*" at m/z 200) in an approximate 3:1 ratio of intensity, which is
characteristic of a monochlorinated compound.

» Key Fragmentation Pathways: Aromatic esters often undergo characteristic fragmentations.
[16][17]

o Loss of Methoxy Radical (OCHs): A primary fragmentation is the loss of the methoxy
radical (mass 31) from the ester group, leading to a stable acylium ion at m/z 167 (and
169 for the 3’Cl isotope). This is often a very prominent peak.

o Loss of Carbon Monoxide (CO): The acylium ion (m/z 167) can then lose a molecule of
carbon monoxide (mass 28) to form a chlorobenzaldehyde cation at m/z 139 (and 141).
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o Loss of Formyl Radical (CHO): Loss of the formyl radical (mass 29) from the molecular
ion can lead to a fragment at m/z 169 (and 171).

o Loss of Chlorine Radical ('Cl): Loss of a chlorine radical (mass 35) from the molecular ion
would give a fragment at m/z 163.

m/z Value Proposed Fragment Notes

[CoH735CIOs]*" /

198 /200 ) Molecular lon (M*), ~3:1 ratio
[CoH737CIOs3]*

167 /169 [M-"OCHs]* Loss of methoxy radical

139/141 [M-"OCHs - CQO]* Loss of CO from m/z 167/169

169/171 [M-"CHQO]* Loss of formyl radical

163 [M-"CIJ* Loss of chlorine radical

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by Gas Chromatography (GC).

lonization: The sample is vaporized and then bombarded with a beam of electrons (typically
70 eV) in the ion source.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The separated ions are detected, and the signal is processed to generate a mass
spectrum.

Visualizations: Data at a Glance

To best understand the relationships between structure and spectral data, the following
diagrams are provided.
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Molecular Structure & NMR Assignments
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Caption: Structure of Methyl 4-chloro-3-formylbenzoate with atom numbering.
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Methyl 4-chloro-3-formylbenzoate Sample
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Caption: Workflow for the comprehensive spectroscopic analysis of the target compound.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b1372942?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1372942?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing
Molecular lon (M*")
m/z = 198/200

- 'OCHs

[M - OCHs]*
m/z = 167/169

Co

[M - "OCHs - COJ*
miz = 139/141

Click to download full resolution via product page

[M - "CHOJ*
miz = 169/171

Caption: Key fragmentation pathways for Methyl 4-chloro-3-formylbenzoate in EI-MS.

Conclusion

The synergistic application of NMR, IR, and MS provides a robust and unequivocal method for
the structural characterization of methyl 4-chloro-3-formylbenzoate. The predicted *H and 3C
NMR spectra precisely map the carbon-hydrogen framework, IR spectroscopy confirms the
presence of the critical aldehyde and ester carbonyl functional groups, and mass spectrometry
verifies the molecular weight while revealing characteristic fragmentation patterns. This
integrated analytical approach ensures high confidence in the identity and purity of the
compound, a critical requirement for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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